molecular formula C26H35N3O2 B165347 Mazapertine CAS No. 134208-17-6

Mazapertine

Cat. No.: B165347
CAS No.: 134208-17-6
M. Wt: 421.6 g/mol
InChI Key: ZKZFPRUSWCYSGT-UHFFFAOYSA-N
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Description

It exerts its pharmacological effects through affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors . Although it was never marketed, mazapertine has been studied extensively for its potential therapeutic applications.

Preparation Methods

The synthesis of mazapertine involves several steps:

Chemical Reactions Analysis

Mazapertine undergoes several types of chemical reactions:

    Oxidation: Phenylhydroxylation and piperidyl oxidation are common oxidation reactions.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: O-dealkylation and N-dephenylation are typical substitution reactions.

    Other Reactions: Oxidative N-debenzylation and dehydration are also observed.

Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and various oxidizing agents for oxidation. Major products formed from these reactions include 4-OH-phenyl this compound and 4-OH-piperidyl this compound .

Scientific Research Applications

Mechanism of Action

Mazapertine exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in regulating mood, cognition, and behavior .

Comparison with Similar Compounds

Mazapertine is unique due to its dual affinity for dopamine D2 and serotonin 5-HT1A receptors. Similar compounds include:

This compound’s unique pharmacological profile and receptor affinity make it a compound of interest for further research and development.

Properties

IUPAC Name

piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZFPRUSWCYSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158594
Record name Mazapertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134208-17-6
Record name Mazapertine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134208-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mazapertine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mazapertine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAZAPERTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Mazapertine?

A1: this compound primarily exerts its antipsychotic effects by interacting with dopamine and serotonin receptors in the brain. Specifically, it exhibits high affinity for dopamine D2 receptors [, ], acting as a partial agonist, and also binds to serotonin 5-HT1A receptors [, ]. This dual-targeting approach aims to address the complex neurotransmitter imbalances associated with schizophrenia.

Q2: What are the major metabolic pathways of this compound in different species?

A2: this compound undergoes extensive metabolism in both animals and humans. In dogs, seven major metabolic pathways have been identified, including phenyl hydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and conjugation []. Similar metabolic pathways have been observed in rats, with phenyl hydroxylation and piperidyl oxidation being the predominant routes []. In humans, API-MS and MS/MS techniques have identified various urinary metabolites, further confirming the extensive metabolic transformation of this compound [].

Q3: What are the major metabolites of this compound and have they been further investigated?

A4: The major metabolites of this compound include 4-OH-piperidyl, OH-phenyl-OH-piperidyl, carboxybenzoyl piperidine, and depiperidyl analogues []. These metabolites, resulting from pathways like phenyl hydroxylation and piperidyl oxidation, represent a significant portion of the administered dose in excretion studies. The synthesis and pharmacological evaluation of these major metabolites have been conducted to better understand their potential contribution to the overall efficacy and safety profile of this compound [].

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